Selcopintide

Dentin Hypersensitivity Pain Reduction VAS Score

Dentin hypersensitivity treatments offer only temporary occlusion, not biological repair. Selcopintide (Cpne7-DP) is a synthetic 10-aa peptide (KYKQKRRSYK) that actively promotes odontoblast differentiation and dentin regeneration. - Mechanism: Upregulates DSPP, Nestin, POSTN; cell-penetrating; no systemic absorption. - Preclinical efficacy: +19.69% new bone volume vs GTR alone; 5.47 mm new cementum. - Supply: Available for topical formulations (gels/varnishes) or GTR adjuncts.

Molecular Formula C62H105N21O15
Molecular Weight 1384.6 g/mol
CAS No. 2130912-34-2
Cat. No. B10855203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelcopintide
CAS2130912-34-2
Molecular FormulaC62H105N21O15
Molecular Weight1384.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C62H105N21O15/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
InChIKeyOSCUVTZLPKFJMX-CUZNLEPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selcopintide (Cpne7-DP) for Dental Tissue Regeneration


Selcopintide (CAS 2130912-34-2), also designated Cpne7-DP, is a synthetic functional peptide corresponding to the 10-amino acid fragment (residues 344-353) of the human Copine 7 (CPNE7) protein [1]. Its molecular formula is C62H105N21O15 with a molecular weight of 1384.63 Da [2]. Selcopintide acts as a cell-penetrating peptide that recapitulates the biological function of the full-length CPNE7 protein, which is a calcium-dependent phospholipid-binding protein involved in odontoblast differentiation and hard tissue regeneration [3]. Preclinical studies have demonstrated its capacity to upregulate odontoblast marker genes such as DSPP and Nestin in vitro, and to promote the formation of true tubular dentin in vivo . This peptide is currently being developed as a topical therapeutic for dental applications, including dentin hypersensitivity and periodontal tissue regeneration.

Odontoblast differentiation and dentin matrix production assays in vitro
Periodontal and cementum tissue repair endpoints in animal defect models
Cell-penetrating peptide for intracellular signaling and topical formulation research

Why Selcopintide Cannot Be Substituted


Selcopintide occupies a unique mechanistic niche that precludes simple substitution by other agents. Unlike conventional desensitizing agents (e.g., potassium nitrate, fluoride varnishes, or oxalates) that rely on transient tubule occlusion or nerve desensitization, selcopintide initiates a biological regenerative process by activating odontoblast differentiation and promoting physiologic dentin formation, thereby achieving a durable biological seal [1]. Furthermore, within the broader class of regenerative peptides, selcopintide is a specific, cell-penetrating 10-mer derived from the CPNE7 protein. While other CPNE7-derived peptides (e.g., CDP1-CDP6) have been investigated for osteogenesis [2], selcopintide is the specific clinical-stage candidate with validated first-in-human safety and efficacy data for dentin hypersensitivity [3]. Its defined sequence (KYKQKRRSYK) and mechanism of internalizing into target cells to directly modulate gene expression are not inherently shared by other peptides, making generic interchange scientifically unsound.

Conventional desensitizing agents
Tubule occlusion or nerve desensitization provides transient relief without regenerative matrix deposition. Substitution may not recapitulate regenerative biological endpoints.
Full-length CPNE7 protein
The 633-aa protein faces delivery and formulation challenges. The 10-aa peptide retains the functional epitope while enabling efficient cellular uptake.
Uncharacterized peptide analogs
Sequence-dependent cell-penetrating and signaling properties require verification; uncharacterized variants may lose odontogenic activity.

Selcopintide Comparative Efficacy Evidence


Dentin Hypersensitivity Pain Reduction

In a Phase 1/2a clinical trial for dentin hypersensitivity, topical selcopintide (10 µg/tooth, multiple applications) demonstrated a statistically significant reduction in pain scores. This performance is numerically superior to reductions reported for other commonly used topical agents in separate clinical trials. While cross-study comparisons have inherent limitations, the data indicate a potential advantage for selcopintide. [1] [2] [3]

Dentin pain score reduction
Head-to-head
Mean VAS decrease -23.2 mm (p<0.05 vs placebo)
Supports dentin hypersensitivity endpoint assessment
Phase 1/2a trial; 10 μg/tooth; cold water stimulus
Dentin Hypersensitivity Pain Reduction VAS Score

Enhanced New Bone Formation in Periodontal Defects

Pharmacokinetic analysis from the first-in-human clinical trial confirms that selcopintide acts as a strictly localized therapeutic. In contrast to many biologic or systemic peptide therapies, selcopintide was undetectable in plasma at all tested doses (up to 10 µg/tooth), using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL. [1]

New bone volume increase
Head-to-head
GTR+SCPT4: 48.24% NBV vs GTR alone 28.55% (+19.69% at 6 wk)
Periodontal bone formation endpoint context
Canine furcation defect model; micro-CT analysis
Pharmacokinetics Safety Local Therapy

New Cementum Length

In a preclinical study evaluating periodontal regeneration in a class II furcation defect model in beagle dogs, selcopintide (SCPT) was directly compared to the gold-standard regenerative agent, enamel matrix derivative (EMD). Histological analysis revealed that both SCPT formulations (2 mg/ml and 4 mg/ml) yielded outcomes comparable to EMD in terms of new cementum formation and periodontal ligament organization. [1]

New cementum length
Head-to-head
GTR+SCPT4: 5.47 mm at 6 wk vs control (p<0.05)
Periodontal attachment endpoint support
Histometric analysis; outcomes comparable to EMD reference
Periodontal Regeneration Cementum Formation Preclinical Model

Odontoblast & Periodontal Gene Upregulation

Unlike agents that merely occlude dentinal tubules (e.g., fluoride varnishes, oxalates, or nanoparticles), selcopintide induces the formation of new, physiologic dentin. Preclinical studies have confirmed that the regenerated hard tissue exhibits the characteristic tubular structure of true dentin, a feature not achieved by occlusive agents. [1]

Gene upregulation profile
Reported
DSPP, Nestin, POSTN, CAP, DMP1, BSP upregulated
Supports odontogenic/periodontal cell assay characterization
In vitro RT-PCR; fold-change values not specified in abstract
Dentin Regeneration Odontoblast Differentiation Preclinical Model

Selcopintide Research and Industrial Applications


Dentin Hypersensitivity Therapeutics

Selcopintide is the primary candidate for developing next-generation, regenerative treatments for dentin hypersensitivity. The Phase 1/2a clinical trial provides a strong foundation, demonstrating significant pain reduction (23.2 mm VAS decrease) and a confirmed safety profile with no systemic exposure. [1] This evidence positions selcopintide as a preferred active pharmaceutical ingredient (API) over traditional desensitizers that only offer transient relief through tubule occlusion.

Periodontal Regeneration in GTR

For research into periodontal tissue engineering and guided tissue regeneration (GTR), selcopintide offers a peptide-based alternative to protein biologics like enamel matrix derivative (EMD). Preclinical data show that selcopintide, when used as an adjunct to GTR, promotes new cementum and bone formation with efficacy comparable to EMD. [2] This makes it a compelling choice for investigators seeking a defined, synthetic bioactive molecule for periodontal defect repair.

Odontoblast and PDL Cell Differentiation

Selcopintide is a well-validated tool for in vitro studies on odontoblast differentiation. Its ability to directly penetrate odontoblastic cell lines (e.g., MDPC-23) and dose-dependently increase the promoter activity of dentin sialophosphoprotein (DSPP) makes it an essential reagent for investigating the molecular mechanisms of dentin formation. [3] This specificity distinguishes it from more general growth factors used in similar assays.

Local Dental Drug Delivery Systems

The capacity of selcopintide to induce the formation of true tubular dentin in vivo supports its investigation as a novel agent for direct or indirect pulp capping. Unlike calcium hydroxide or mineral trioxide aggregate (MTA), which can induce necrosis and reparative dentin of variable quality, selcopintide offers the potential for a more physiological, cell-mediated regenerative response. [3] This application is directly supported by its proven mechanism of upregulating odontoblast marker genes and promoting dentin-like tissue formation.

Application
Selection Property
Validation Focus
Dentin hypersensitivity research models
Regenerative dentinogenesis potential
Dentin matrix marker upregulation and pain-score monitoring
Periodontal defect model evaluation
Osteoinductive and cementogenic adjunct in GTR
New bone volume and cementum length endpoints in animal models
Odontoblast and PDL differentiation assays
Intracellular pathway activation (CPNE7 epitope)
Odontogenic gene panel (DSPP, DMP1, POSTN) expression
Topical peptide delivery system development
Low molecular weight and cell-penetrating sequence
Local release kinetics and tissue uptake verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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